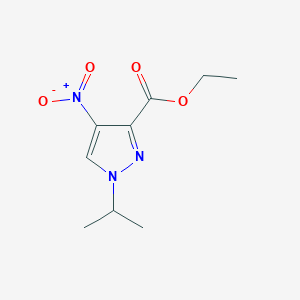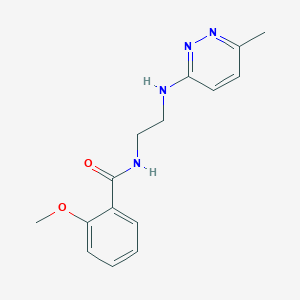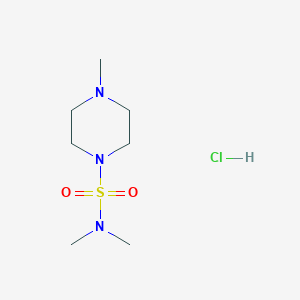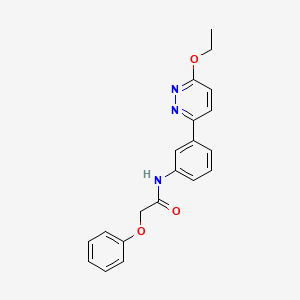![molecular formula C22H16ClNS B2562765 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline CAS No. 339013-31-9](/img/structure/B2562765.png)
3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline (CPMQ) is a novel chemical compound that has been the subject of a wide range of scientific research in recent years. CPMQ is a synthetic, non-steroidal compound that has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Optical Properties
Quinoline derivatives, especially those containing sulfur, are noted for their diverse biological activities, including antitumor, analgesic, and antimicrobial effects. They also possess significant antioxidant properties and are utilized in anti-stress therapy. Their application extends to the study of various biological systems due to their role as fluorophores. The structural and optical properties of these compounds have been extensively studied, indicating their potential in thin-film applications and as fluorophores, antioxidants, and radioprotectors (Aleksanyan & Hambardzumyan, 2014) (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoline derivatives have also been studied for their corrosion inhibition properties. A theoretical study on the efficiency of quinoxalines, including 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline, as corrosion inhibitors of copper in nitric acid highlighted the relationship between molecular structure and inhibition efficiency. The study showed a consistency with experimental data, indicating the potential use of these compounds in corrosion prevention (Zarrouk et al., 2014).
Antileukotrienic Agents
Some quinoline derivatives have been synthesized as potential antileukotrienic agents, indicating their potential use in treating diseases related to leukotriene activities. These compounds have been evaluated for their antiplatelet activity, revealing their significance in medical applications (Jampílek et al., 2004).
Photovoltaic and Electrical Properties
The photovoltaic properties of quinoline derivatives have been explored, particularly in the context of organic–inorganic photodiode fabrication. The presence of chlorophenyl substitution groups was found to improve diode parameters, indicating the potential application of these compounds in the field of photovoltaics and electronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNS/c1-15-6-2-5-9-21(15)25-22-19(16-10-12-18(23)13-11-16)14-17-7-3-4-8-20(17)24-22/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASLUPAAHFLFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2562682.png)

![N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2562685.png)
![2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2562686.png)
![4-[1-Phenyl-3-(trifluoromethyl)pyrazol-5-yl]phenylamine](/img/structure/B2562688.png)


![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2562694.png)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(4-methoxyphenoxy)ethan-1-one](/img/structure/B2562696.png)


![(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2562700.png)

